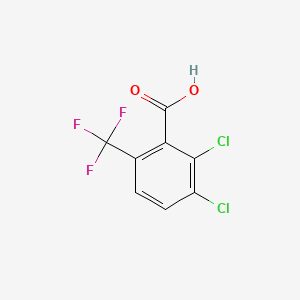

2,3-Dichloro-6-(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dichloro-6-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O2/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQKUOSDTCYXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470054 | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25922-43-4 | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichloro-6-(trifluoromethyl)benzoic acid

CAS Number: 25922-43-4

This technical guide provides a comprehensive overview of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid, a halogenated aromatic carboxylic acid. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, detailing its chemical properties, synthesis, potential applications, and safety considerations.

Chemical and Physical Properties

This compound is a trifluoromethyl-substituted dichlorobenzoic acid. The presence of electron-withdrawing chlorine and trifluoromethyl groups on the benzene ring significantly influences its chemical reactivity and physical properties. While specific experimental data for this particular isomer is not widely available in public literature, properties can be estimated based on closely related compounds.

Table 1: Core Chemical Data

| Property | Value | Source/Notes |

| CAS Number | 25922-43-4 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₃Cl₂F₃O₂ | |

| Molecular Weight | 259.01 g/mol | Calculated |

| Synonyms | 2,3-Dichlor-6-trifluormethyl-benzoesäure (German) |

Table 2: Physicochemical Properties of a Structurally Similar Isomer (2,6-Dichloro-3-(trifluoromethyl)benzoic acid)

| Property | Value | Source/Notes |

| Melting Point | 90-92 °C | [1] |

| Boiling Point | 301.4±42.0 °C at 760 mmHg | [1] |

| Density | 1.6±0.1 g/cm³ | [1] |

| Flash Point | 136.1±27.9 °C | [1] |

Note: The data in Table 2 is for the isomer 2,6-Dichloro-3-(trifluoromethyl)benzoic acid (CAS 25922-41-2) and is provided for illustrative purposes due to the lack of available data for the title compound.

Synthesis and Experimental Protocols

General Experimental Protocol (Based on Isomer Synthesis)

The following protocol describes the synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzoic acid from 2,4-dichloro-1-(trifluoromethyl)benzene and can be considered a representative method.[2][3]

Materials:

-

2,4-Dichloro-1-(trifluoromethyl)benzene

-

n-Butyllithium (in hexane)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane, anhydrous

-

Dry ice (solid CO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Water

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 2,4-dichloro-1-(trifluoromethyl)benzene and anhydrous tetrahydrofuran.

-

Lithiation: The solution is cooled to -75 °C using a dry ice/acetone bath. n-Butyllithium in hexane is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The mixture is stirred at this temperature for approximately 45 minutes. The formation of a dark-colored mixture indicates the generation of the organolithium intermediate.[2]

-

Carboxylation: The reaction mixture is poured onto an excess of freshly crushed dry ice. The dry ice should be handled with care and in a well-ventilated area.

-

Work-up: After the excess dry ice has sublimated, the solvent is removed under reduced pressure. The residue is partitioned between water and hexane. The aqueous layer is separated and acidified with concentrated hydrochloric acid to a pH of approximately 1.[2]

-

Extraction: The acidified aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by crystallization from a suitable solvent such as hexane to yield the final product as colorless needles.[2]

Caption: Proposed synthesis workflow for this compound.

Potential Applications

While specific applications for this compound are not extensively documented, the presence of the trifluoromethyl group and chlorine atoms suggests its utility as a building block in medicinal chemistry and agrochemistry.

Agrochemicals

A German patent indicates that dichlorotrifluoromethylbenzoic acids possess herbicidal properties. The mechanism of action for many benzoic acid-derived herbicides involves mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death of the target weeds.

Pharmaceutical Development

The trifluoromethyl group is a key structural motif in many modern pharmaceuticals. Its incorporation can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Benzoic acid derivatives are also prevalent in drug design. Therefore, this compound is a valuable intermediate for the synthesis of novel therapeutic agents.

Research on structurally similar compounds suggests potential pharmacological activities:

-

Anti-inflammatory Activity: Many fluorinated benzoic acid derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory pathways.

-

Antifungal Activity: A related compound, 2,3-dichloro-6-(trifluoromethoxy) quinoxaline, has demonstrated notable fungicidal activity, particularly against Candida species. This suggests that the dichlorotrifluoromethylphenyl moiety could be a valuable pharmacophore for antifungal drug discovery.

Safety and Handling

Detailed toxicity data for this compound is not available. However, based on safety data sheets for similar halogenated and trifluoromethylated benzoic acids, the following precautions are recommended:

-

Hazard Classification (Anticipated): May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. If handling as a powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound is not readily found in the public domain. However, characteristic spectral features can be predicted.

Table 3: Predicted Spectroscopic Features

| Technique | Predicted Features |

| ¹H NMR | Aromatic region (7.0-8.5 ppm) would show signals corresponding to the two protons on the benzene ring. A broad singlet for the carboxylic acid proton would appear far downfield (>10 ppm). |

| ¹³C NMR | Signals for the 8 carbon atoms, including the carboxyl carbon (~165-175 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling), and six distinct aromatic carbons. |

| ¹⁹F NMR | A singlet for the -CF₃ group. |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), C-Cl stretches, and strong C-F stretches (~1100-1300 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight, along with characteristic fragmentation patterns including the loss of -COOH and halogen atoms. The isotopic pattern of the two chlorine atoms would be a key feature. |

This technical guide summarizes the currently available information on this compound. The lack of extensive experimental data highlights an opportunity for further research into the properties, synthesis, and applications of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 2,3-Dichloro-6-(trifluoromethyl)benzoic acid. This guide provides available information and supplements it with data from the closely related isomer, 2,6-Dichloro-3-(trifluoromethyl)benzoic acid, for comparative purposes. All data should be verified through independent analysis.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a trifluoromethyl group and chlorine atoms, suggests potential applications in medicinal chemistry and materials science, as these functional groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions. This document provides a summary of its known chemical and physical properties, along with relevant experimental protocols derived from closely related compounds.

Chemical Identity

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 259.01 g/mol | [2][3] |

| Melting Point | 90-92 °C | [4] |

| 95-97 °C | [2][3] | |

| Boiling Point | 301.4±42.0 °C at 760 mmHg | [4] |

| Density | 1.6±0.1 g/cm³ | [4] |

| Flash Point | 136.1±27.9 °C | [4] |

| Refractive Index | 1.514 | [4] |

| Appearance | Colorless needles (crystallized from hexane) | [2][3] |

Spectroscopic Data

The following spectroscopic data is reported for 2,6-Dichloro-3-(trifluoromethyl)benzoic acid .

| Type | Data | Source |

| ¹H NMR | δ = 7.72 (d, J = 8.6Hz, 1H), 7.50 (d, J = 8.6Hz, 1H) ppm | [2][3] |

| ¹³C NMR | δ= 169.5 (s), 135.4 (s), 135.0 (s), 130.4 (q, J = 2 Hz), 129.1 (q, J = 5 Hz), 128.1 (s), 127.9 (q, J = 32Hz), 122.1 (q, J = 274Hz) ppm | [2][3] |

| Elemental Analysis | Calculated for C8H3Cl2F3O2: C 37.10, H 1.17; Found: C 37.17, H 1.18 | [2][3] |

Experimental Protocols

Synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzoic Acid

The following protocol describes the synthesis of the isomeric compound 2,6-Dichloro-3-(trifluoromethyl)benzoic acid from 2,4-dichloro-1-(trifluoromethyl)benzene.[2][3] A similar ortho-lithiation and carboxylation strategy could potentially be adapted for the synthesis of this compound, depending on the directing effects of the substituents.

Materials:

-

2,4-Dichloro-1-(trifluoromethyl)benzene (5.4 g, 25 mmol)

-

n-Butyllithium (25 mmol)

-

Tetrahydrofuran (THF), anhydrous (50 mL total)

-

Hexane (25 mL)

-

Dry ice (excess)

-

Concentrated hydrochloric acid (10 mL)

-

Diethyl ether (75 mL)

-

Water

Procedure:

-

A solution of 2,4-dichloro-1-(trifluoromethyl)benzene (3.6 mL, 5.4 g, 25 mmol) and n-butyllithium (25 mmol) is prepared in a mixture of tetrahydrofuran (25 mL) and hexane (15 mL).

-

The solution is cooled to -75 °C and maintained at this temperature for 45 minutes.

-

The resulting dark purple mixture is poured onto an excess of freshly crushed dry ice that has been placed in tetrahydrofuran (25 mL).

-

After the excess dry ice has sublimated, the solvent is removed by evaporation.

-

The residue is partitioned between water (10 mL) and hexane (10 mL).

-

The aqueous layer is separated and acidified with concentrated hydrochloric acid (10 mL).

-

The acidified aqueous layer is then extracted with diethyl ether (3 x 25 mL).

-

The combined ether extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated.

-

The crude product is crystallized from hexane to yield colorless needles.[2][3]

References

An In-depth Technical Guide to the Molecular Structure of 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6-(trifluoromethyl)benzoic acid is a halogenated aromatic compound belonging to the family of substituted benzoic acids. Its structure, featuring a carboxylic acid group, two chlorine atoms, and a trifluoromethyl group on a benzene ring, makes it a molecule of interest in medicinal chemistry and materials science. The electron-withdrawing nature of the chloro and trifluoromethyl substituents significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and the analytical techniques used for its characterization.

While specific experimental data for the 2,3-dichloro-6-(trifluoromethyl) isomer is not extensively available in public literature, this document will leverage data from closely related isomers to illustrate the principles of its synthesis, and spectroscopic characterization, providing a foundational understanding for researchers in the field.

Molecular Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for sourcing, regulatory compliance, and computational modeling.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 25922-43-4 | [1][2] |

| Molecular Formula | C8H3Cl2F3O2 | [1] |

| Molecular Weight | 259.01 g/mol | [1] |

| Synonyms | JRD-1872 | [1] |

Synthesis and Experimental Protocols

While a specific protocol for this compound is not readily found, the synthesis of the closely related isomer, 2,6-Dichloro-3-(trifluoromethyl)benzoic acid , provides a representative and well-documented experimental procedure. This method employs ortho-lithiation of a substituted benzotrifluoride followed by carboxylation with dry ice.

Representative Synthesis: Preparation of 2,6-Dichloro-3-(trifluoromethyl)benzoic Acid

This protocol details the synthesis starting from 2,4-dichloro-1-(trifluoromethyl)benzene.

Experimental Protocol:

-

Reaction Setup: A solution of 2,4-dichloro-1-(trifluoromethyl)benzene (5.4 g, 25 mmol) is prepared in a mixture of tetrahydrofuran (THF, 25 mL) and hexane (15 mL).

-

Lithiation: The solution is cooled to -75 °C, and n-butyllithium (25 mmol) is added. The mixture is maintained at this temperature for 45 minutes, during which a dark purple color develops.

-

Carboxylation: The resulting dark purple mixture is poured onto an excess of freshly crushed dry ice (solid CO2), which is wrapped in 25 mL of tetrahydrofuran.

-

Work-up: After the solvent evaporates, the residue is partitioned between water (10 mL) and hexane (10 mL).

-

Acidification and Extraction: The aqueous layer is separated, acidified with concentrated hydrochloric acid (10 mL), and then extracted with diethyl ether (3 x 25 mL).

-

Purification: The combined ether extracts are dried and concentrated. The final product is obtained by crystallization from hexane, yielding colorless needles.

Yield: 4.87 g (75%). Melting Point: 95-97°C.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure. Below are the expected spectroscopic features for this compound, with data from its isomer 2,6-Dichloro-3-(trifluoromethyl)benzoic acid provided for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. These would likely appear as doublets due to coupling with each other. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The ¹³C NMR spectrum should display eight distinct signals: one for the carboxylic carbon, one for the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling), and six for the non-equivalent aromatic carbons.

Table of NMR Data for the Isomer 2,6-Dichloro-3-(trifluoromethyl)benzoic acid:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| ¹H NMR | 7.72 | Doublet, J = 8.6 Hz |

| 7.50 | Doublet, J = 8.6 Hz | |

| ¹³C NMR | 169.5 | Singlet (C=O) |

| 135.4 | Singlet (Ar-C) | |

| 135.0 | Singlet (Ar-C) | |

| 130.4 | Quartet, J = 2 Hz (Ar-C) | |

| 129.1 | Quartet, J = 5 Hz (Ar-C) | |

| 128.1 | Singlet (Ar-C) | |

| 127.9 | Quartet, J = 32 Hz (Ar-C) | |

| 122.1 | Quartet, J = 274 Hz (CF3) |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key absorption bands expected for this compound are characteristic of carboxylic acids and halogenated aromatic compounds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad stretch, due to hydrogen bonding |

| C-H (Aromatic) | 3100 - 3000 | Stretch |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong, sharp carbonyl stretch |

| C=C (Aromatic) | 1600 - 1450 | Medium to strong stretches |

| C-O (Carboxylic Acid) | 1320 - 1210 | Stretch |

| C-F (Trifluoromethyl) | 1300 - 1100 | Strong, multiple bands for C-F stretching |

| C-Cl (Aromatic) | 850 - 550 | Stretch |

Mass Spectrometry (MS)

In mass spectrometry, this compound would be expected to show a distinct molecular ion peak. A key feature would be the isotopic pattern of the molecular ion, which arises from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This would result in a characteristic M, M+2, and M+4 peak cluster with an approximate intensity ratio of 9:6:1, confirming the presence of two chlorine atoms in the molecule.

Conclusion

This compound is a complex substituted aromatic acid with significant potential as a building block in various chemical syntheses. While detailed experimental data for this specific isomer remains limited in accessible literature, a thorough understanding of its molecular structure can be constructed through the analysis of its functional groups and by drawing parallels with its more extensively studied isomers. The synthetic and spectroscopic methodologies outlined in this guide for related compounds provide a robust framework for any researcher or drug development professional looking to work with this class of molecules. Further research into the specific properties and reactivity of the 2,3-dichloro-6-(trifluoromethyl) isomer would be a valuable contribution to the field.

References

An In-depth Technical Guide to 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: 2,3-Dichloro-6-(trifluoromethyl)benzoic acid CAS Number: 25922-43-4 Chemical Formula: C₈H₃Cl₂F₃O₂ Molecular Weight: 259.01 g/mol

Introduction

This compound is a halogenated aromatic carboxylic acid. The presence of both chloro and trifluoromethyl substituents on the benzoic acid scaffold suggests its potential utility as a versatile building block in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide aims to provide a comprehensive overview of the available scientific data on this compound.

Physicochemical Properties

While a comprehensive, experimentally determined dataset for this compound is not available, the following table summarizes its basic identifiers.[1][2] For context, properties of a related, well-characterized isomer are also provided.

| Property | Value for this compound | Value for 2,6-Dichloro-3-(trifluoromethyl)benzoic acid (Isomer) |

| IUPAC Name | This compound | 2,6-dichloro-3-(trifluoromethyl)benzoic acid |

| CAS Number | 25922-43-4 | 25922-41-2 |

| Molecular Formula | C₈H₃Cl₂F₃O₂ | C₈H₃Cl₂F₃O₂ |

| Molecular Weight | 259.01 g/mol | 259.01 g/mol |

| Melting Point | Data not available | 95-97 °C[3] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound has not been found in the reviewed literature. However, the synthesis of its isomer, 2,6-dichloro-3-(trifluoromethyl)benzoic acid, is well-documented and proceeds via ortho-lithiation followed by carboxylation. This general approach could potentially be adapted for the synthesis of the target molecule, although starting materials and reaction conditions would require significant optimization to achieve the desired regioselectivity.

Hypothetical Synthetic Workflow:

The following diagram illustrates a plausible, though not experimentally verified, synthetic pathway to this compound, based on established organometallic reactions.

Caption: A potential synthetic route to the target compound.

Spectroscopic Data

No specific nuclear magnetic resonance (NMR) or mass spectrometry data for this compound has been located in the available literature. For reference, the reported ¹H and ¹³C NMR data for the isomer 2,6-dichloro-3-(trifluoromethyl)benzoic acid are provided below.[3]

Spectroscopic Data for the Isomer 2,6-Dichloro-3-(trifluoromethyl)benzoic acid:

| Type | Chemical Shifts (δ) in ppm |

| ¹H NMR | 7.72 (d, J = 8.6 Hz, 1H), 7.50 (d, J = 8.6 Hz, 1H) |

| ¹³C NMR | 169.5 (s), 135.4 (s), 135.0 (s), 130.4 (q, J = 2 Hz), 129.1 (q, J = 5 Hz), 128.1 (s), 127.9 (q, J = 32 Hz), 122.1 (q, J = 274 Hz) |

Role in Drug Development and Medicinal Chemistry

The trifluoromethyl group is a cornerstone of modern drug design due to its unique electronic properties and steric profile.[4][5][6] It can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Key Contributions of the Trifluoromethyl Group:

-

Increased Lipophilicity: The CF₃ group enhances a molecule's ability to cross cellular membranes, which can lead to improved oral bioavailability.[4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can prolong the half-life of a drug.[4]

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets.

-

Conformational Control: The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, which can be crucial for selective binding to a target receptor or enzyme.

Logical Relationship in Drug Design:

The incorporation of building blocks like this compound into a lead compound can be a key strategy in the optimization phase of drug discovery.

Caption: Role of the subject compound in drug discovery.

While no specific biological activities or signaling pathway modulations have been reported for this compound, its structural motifs are present in various biologically active molecules. The dichlorinated benzene ring is a common feature in many approved drugs, and the trifluoromethyl group is a well-established bioisostere for other chemical groups.

Conclusion

This compound represents a potentially valuable, yet underexplored, chemical entity for researchers in drug discovery and materials science. While detailed experimental data for this specific isomer is scarce, the known properties of related compounds suggest its potential as a building block for creating novel molecules with tailored properties. Further research is warranted to fully elucidate the synthesis, physicochemical characteristics, and biological activity of this compound, which would enable its broader application in scientific research and development.

References

Safety Data Profile: 2,3-Dichloro-6-(trifluoromethyl)benzoic acid

This technical guide provides an overview of the known properties and potential hazards associated with 2,3-Dichloro-6-(trifluoromethyl)benzoic acid, designed for an audience of researchers, scientists, and drug development professionals.

Chemical Identification and Properties

This compound is a halogenated aromatic carboxylic acid. Its chemical identity and known physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | P&S Chemicals[1] |

| CAS Number | 25922-43-4 | P&S Chemicals[1] |

| Molecular Formula | C₈H₃Cl₂F₃O₂ | P&S Chemicals[1] |

| Molecular Weight | 259.01 g/mol | Acmec Biochemical[2] |

| Synonyms | JRD-1872 | P&S Chemicals[1] |

Hazard Analysis and Precautionary Measures

While specific toxicological data for this compound is not available, an analysis of safety data sheets for structurally related compounds such as 2,3-Dichloro-6-fluorobenzoic acid and other chlorinated/fluorinated benzoic acids suggests the following potential hazards.

Potential Hazard Profile (Inferred from Similar Compounds)

| Hazard Category | Description | Precautionary Statements (Examples) |

| Skin Irritation | May cause skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4] |

| Eye Irritation | May cause serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |

| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4] |

Recommended Personal Protective Equipment (PPE)

| Type | Specification |

| Eye Protection | Chemical safety goggles or glasses.[5][6] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing.[4] |

| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if dust is generated and ventilation is inadequate.[4] |

Experimental Protocols & Workflows

Detailed experimental protocols involving this specific compound are not publicly documented. The following sections provide generalized workflows for handling and in case of accidental exposure, based on standard laboratory safety practices for chemical solids.

General Handling Workflow

The following diagram outlines a standard workflow for handling this compound powder in a laboratory setting to minimize exposure risk.

Emergency Response Protocol for Accidental Exposure

This diagram illustrates a logical flow of actions in the event of an accidental exposure to the chemical.

References

Physical and chemical properties of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6-(trifluoromethyl)benzoic acid, with the CAS number 25922-43-4 and the chemical formula C₈H₃Cl₂F₃O₂, is a halogenated aromatic carboxylic acid. Its structure, featuring both chloro and trifluoromethyl substituents on the benzoic acid core, suggests potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the chlorine and trifluoromethyl groups is expected to significantly influence the compound's acidity, reactivity, and overall physicochemical profile. This guide provides a summary of the available technical information for this specific isomer.

Physicochemical Properties

Comprehensive experimental data for this compound is limited in publicly accessible literature. The following tables summarize the available information for the target compound and its closely related isomers to provide a comparative context.

Table 1: General Information for this compound

| Property | Value |

| CAS Number | 25922-43-4 |

| Chemical Formula | C₈H₃Cl₂F₃O₂ |

| Molecular Weight | 259.01 g/mol |

| IUPAC Name | This compound |

Table 2: Comparative Physical Properties of Related Isomers

| Compound | Melting Point (°C) | Boiling Point (°C) |

| This compound | Data not available | Data not available |

| 2,6-Dichloro-3-(trifluoromethyl)benzoic acid | 95-97[1][2] | Data not available |

| 2-(Trifluoromethyl)benzoic acid | 107-110[3] | 247 (at 753 mmHg)[3] |

| 2-Amino-6-(trifluoromethyl)benzoic acid | 130 - 132.5[4] | Data not available |

Table 3: Comparative Spectroscopic Data of a Related Isomer: 2,6-Dichloro-3-(trifluoromethyl)benzoic acid

| Spectral Data Type | Observed Values |

| ¹H NMR | δ = 7.72 (d, J = 8.6Hz, 1H), 7.50 (d, J = 8.6Hz, 1H) ppm[1][2] |

| ¹³C NMR | δ= 169.5 (s), 135.4 (s), 135.0 (s), 130.4 (q, J = 2 Hz), 129.1 (q, J = 5 Hz), 128.1 (s), 127.9 (q, J = 32Hz), 122.1 (q, J = 274Hz) ppm[1][2] |

Experimental Protocols

Example Synthetic Protocol for an Isomer: 2,6-Dichloro-3-(trifluoromethyl)benzoic Acid[1][2]

This protocol describes the synthesis starting from 2,4-dichloro-1-(trifluoromethyl)benzene.

Materials:

-

2,4-dichloro-1-(trifluoromethyl)benzene

-

n-Butyllithium

-

Tetrahydrofuran (THF)

-

Hexane

-

Dry ice (solid CO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Water

Procedure:

-

A solution of 2,4-dichloro-1-(trifluoromethyl)benzene (5.4 g, 25 mmol) and n-butyllithium (25 mmol) in a mixture of tetrahydrofuran (25 mL) and hexane (15 mL) is cooled to -75°C and stirred for 45 minutes.

-

The resulting dark purple mixture is poured onto an excess of crushed dry ice.

-

After the solvent is evaporated, the residue is partitioned between water (10 mL) and hexane (10 mL).

-

The aqueous layer is acidified with concentrated hydrochloric acid (10 mL).

-

The product is extracted with diethyl ether (3 x 25 mL).

-

Crystallization from hexane yields the final product.

Logical Workflow for Compound Characterization

In the absence of specific experimental workflows for this compound, a general logical workflow for the characterization of a novel chemical compound is presented below.

Caption: General workflow for the characterization of a chemical compound.

Signaling Pathways and Mechanism of Action

There is no information available in the public domain regarding the involvement of this compound in any specific signaling pathways or its mechanism of action in biological systems. Research in this area would be necessary to elucidate its potential pharmacological effects.

Conclusion

This compound is a chemical entity for which detailed, publicly available scientific data is scarce. While basic identifiers are known, a comprehensive understanding of its physical, chemical, and biological properties requires further experimental investigation. The information provided on related isomers may serve as a useful reference for researchers designing studies on this specific compound. The development of a detailed synthesis protocol and subsequent characterization are crucial first steps for any future research and development involving this compound.

References

An In-depth Technical Guide on the Solubility of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility profiles, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 25922-43-4 | [1] |

| Chemical Formula | C₈H₃Cl₂F₃O₂ | [1] |

| Molecular Weight | 259.01 g/mol | [2] |

| Appearance | Typically a solid at room temperature. | [3] |

Solubility Profile

-

Aqueous Solubility: Benzoic acids with halogen and trifluoromethyl substituents tend to be poorly soluble in water.[3] The hydrophobic nature of the dichloro- and trifluoromethyl-substituted phenyl ring limits its interaction with polar water molecules. The solubility is also expected to be pH-dependent, increasing in basic conditions due to the deprotonation of the carboxylic acid group to form a more soluble carboxylate salt.[3]

-

Organic Solvent Solubility: It is anticipated that this compound will exhibit higher solubility in organic solvents.[3] Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as common organic solvents like acetone, ethyl acetate, and alcohols, are likely to be effective in dissolving this compound. For instance, 4-(Trifluoromethyl)benzoic acid is highly soluble in DMSO (≥ 200 mg/mL).

Experimental Protocol for Solubility Determination

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol provides a reliable way to ascertain the saturation concentration of this compound in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC. Liquid chromatography is a common and effective technique for quantifying carboxylic acids in solution.[4][5]

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL), moles per liter (mol/L), or as a mole fraction.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of a compound's solubility, applicable to this compound.

Caption: A logical workflow for assessing the solubility of a chemical compound.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 2,6-Dichloro-3-(trifluoromethyl)-benzoic acid | 25922-41-2 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of Dichloro-Trifluoromethyl Benzoic Acid Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for the isomer 2,6-Dichloro-3-(trifluoromethyl)benzoic acid . These values can serve as a reference point for the analysis of the requested compound, 2,3-Dichloro-6-(trifluoromethyl)benzoic acid, though shifts in spectral data are expected due to the different substitution patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H and ¹³C NMR Data for 2,6-Dichloro-3-(trifluoromethyl)benzoic acid [1][2]

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) in Hz | Assignment |

| ¹H NMR | 7.72 | d, J = 8.6 | Aromatic C-H |

| 7.50 | d, J = 8.6 | Aromatic C-H | |

| ¹³C NMR | 169.5 | s | Carboxylic Acid (C=O) |

| 135.4 | s | Aromatic C-Cl | |

| 135.0 | s | Aromatic C-Cl | |

| 130.4 | q, J = 2 | Aromatic C-H | |

| 129.1 | q, J = 5 | Aromatic C-H | |

| 128.1 | s | Aromatic C-CF₃ | |

| 127.9 | q, J = 32 | Aromatic C-COOH | |

| 122.1 | q, J = 274 | Trifluoromethyl (CF₃) |

Note: Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. The specific solvent can influence chemical shifts.

Infrared (IR) Spectroscopy

Specific IR spectra for this compound are not available. However, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 2500-3300 | Carboxylic Acid (O-H) | Stretching | Broad, Strong |

| 1700-1725 | Carboxylic Acid (C=O) | Stretching | Strong |

| 1600-1450 | Aromatic Ring (C=C) | Stretching | Medium to Weak |

| 1210-1320 | Carboxylic Acid (C-O) | Stretching | Medium |

| 1100-1350 | Trifluoromethyl (C-F) | Stretching | Strong |

| 700-850 | Aryl Halide (C-Cl) | Stretching | Strong |

Mass Spectrometry (MS)

Detailed mass spectra for this compound are not publicly available. For a molecule with the formula C₈H₃Cl₂F₃O₂, the expected molecular weight is approximately 259.01 g/mol .

Table 3: Predicted Mass Spectrometry Data

| m/z Value | Interpretation | Notes |

| ~259 | Molecular Ion [M]⁺ | The molecular ion peak should exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in an approximate 9:6:1 ratio). |

| Varies | Fragment Ions | Common fragmentation pathways would include the loss of COOH (m/z ~214), Cl (m/z ~224), and combinations thereof. |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of spectroscopic data.

Synthesis and Purification of 2,6-Dichloro-3-(trifluoromethyl)benzoic acid[1][2]

A solution of 2,4-dichloro-1-(trifluoromethyl)benzene (5.4 g, 25 mmol) and n-butyllithium (25 mmol) in a mixture of tetrahydrofuran (25 mL) and hexane (15 mL) is maintained at -75°C for 45 minutes. The resulting mixture is then poured over an excess of crushed dry ice in tetrahydrofuran (25 mL). After the solvent is evaporated, the residue is partitioned between water (10 mL) and hexane (10 mL). The aqueous layer is acidified with concentrated hydrochloric acid (10 mL) and subsequently extracted with diethyl ether (3 x 25 mL). The final product is obtained by crystallization from hexane.

General Protocol for Spectroscopic Analysis

-

Sample Preparation : For NMR analysis, dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For IR analysis, the sample can be prepared as a KBr pellet or a thin film. For MS, the sample is typically dissolved in a volatile solvent like methanol or acetonitrile.

-

NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Chemical shifts are reported relative to tetramethylsilane (TMS).

-

IR Spectroscopy : Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry : Obtain the mass spectrum using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis. Electron Ionization (EI) at 70 eV is a common method for generating fragment ions.[3]

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for compound characterization.

Caption: Workflow for Spectroscopic Analysis.

Caption: Information Flow in Structural Elucidation.

References

An In-depth Technical Guide to 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid, a halogenated aromatic carboxylic acid. Due to the limited publicly available information on this specific isomer, this document leverages data from closely related compounds and historical patent literature to offer insights into its synthesis, potential applications, and physicochemical properties.

Introduction and Historical Context

This compound belongs to a class of trifluoromethyl-substituted benzoic acids, which are of significant interest in medicinal chemistry and materials science. The introduction of a trifluoromethyl (-CF3) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable moiety in drug design.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available, a likely synthetic route can be inferred from the preparation of the closely related isomer, 2,6-Dichloro-3-(trifluoromethyl)benzoic acid. The synthesis of this isomer proceeds via a directed ortho-metalation and carboxylation of a dichlorobenzotrifluoride precursor.

A plausible synthetic pathway for this compound would likely involve the following conceptual steps:

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (for the synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzoic acid)

The following protocol for the synthesis of the 2,6-dichloro-3-(trifluoromethyl) isomer provides a practical example of the likely methodology.[2][3]

Materials:

-

2,4-Dichloro-1-(trifluoromethyl)benzene

-

n-Butyllithium

-

Tetrahydrofuran (THF)

-

Hexane

-

Dry ice (solid CO2)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl ether

-

Water

Procedure:

-

A solution of 2,4-dichloro-1-(trifluoromethyl)benzene (5.4 g, 25 mmol) and n-butyllithium (25 mmol) in a mixture of tetrahydrofuran (25 mL) and hexane (15 mL) is prepared.

-

The solution is maintained at -75°C for 45 minutes.

-

The resulting dark purple mixture is then poured onto an excess of crushed dry ice.

-

After the solvent is evaporated, the residue is partitioned between water (10 mL) and hexane (10 mL).

-

The aqueous layer is separated and acidified with concentrated hydrochloric acid (10 mL).

-

The acidified aqueous layer is extracted with ethyl ether (3 x 25 mL).

-

The combined ether extracts are dried and the solvent is evaporated.

-

Crystallization of the residue from hexane yields the product.

Physicochemical and Spectroscopic Data

Specific quantitative data for this compound is scarce. However, data for the related isomer, 2,6-Dichloro-3-(trifluoromethyl)benzoic acid, is available and presented below for comparative purposes.

Table 1: Physicochemical Properties of 2,6-Dichloro-3-(trifluoromethyl)benzoic acid [2][3]

| Property | Value |

| Molecular Formula | C₈H₃Cl₂F₃O₂ |

| Molecular Weight | 259.01 g/mol |

| Melting Point | 95-97 °C |

| Appearance | Colorless needles |

Table 2: Spectroscopic Data for 2,6-Dichloro-3-(trifluoromethyl)benzoic acid [2][3]

| Spectroscopy | Data |

| ¹H NMR | δ = 7.72 (d, J = 8.6 Hz, 1H), 7.50 (d, J = 8.6 Hz, 1H) ppm |

| ¹³C NMR | δ = 169.5 (s), 135.4 (s), 135.0 (s), 130.4 (q, J = 2 Hz), 129.1 (q, J = 5 Hz), 128.1 (s), 127.9 (q, J = 32 Hz), 122.1 (q, J = 274 Hz) ppm |

| Elemental Analysis | Calculated: C 37.10%, H 1.17%; Found: C 37.17%, H 1.18% |

Applications in Research and Drug Development

As stated in the 1968 patent, this compound was identified as having potential herbicidal and pharmacological properties[1]. While specific modern applications of this particular isomer are not well-documented, the broader class of trifluoromethyl-substituted benzoic acids are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.

The trifluoromethyl group is a key pharmacophore that can significantly alter the properties of a molecule. Its high electronegativity and lipophilicity can lead to:

-

Enhanced Metabolic Stability: The C-F bond is very strong, making the -CF3 group resistant to metabolic degradation, which can prolong the half-life of a drug.

-

Increased Lipophilicity: This can improve a drug's ability to cross cell membranes and the blood-brain barrier.

-

Improved Binding Affinity: The -CF3 group can participate in favorable interactions with biological targets, such as enzymes and receptors.

The general logical relationship for the utility of such compounds in drug discovery is outlined below.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from 2,3-dichloro-6-(trifluoromethyl)benzoic acid. This versatile building block is a key component in the development of novel agrochemicals and potential therapeutic agents. The trifluoromethyl group often imparts desirable properties such as increased metabolic stability and binding affinity to biological targets.

Application Notes: Bioactivity of Derivatives

Derivatives of trifluoromethyl-substituted benzoic acids have demonstrated significant potential in agrochemical applications, particularly as insecticides and herbicides.

Insecticidal Activity: Amide derivatives of trifluoromethyl-substituted benzoic acids, particularly diamides, have been developed as potent insecticides. These compounds can act as modulators of insect ryanodine receptors (RyRs) or as antagonists of the γ-aminobutyric acid (GABA) receptor.[1][2]

-

Ryanodine Receptor Activators: Diamide insecticides bind to and activate insect RyRs, leading to an uncontrolled release of calcium from the sarcoplasmic reticulum in muscle cells.[3][4] This sustained muscle contraction results in paralysis and death of the insect. The high selectivity of these compounds for insect RyRs over their mammalian counterparts contributes to their favorable safety profile.[3]

-

GABA Receptor Antagonists: Other amide derivatives can act as non-competitive antagonists of the insect GABA receptor, a ligand-gated chloride ion channel.[1][5] By blocking the inhibitory effects of GABA, these compounds cause hyperexcitation of the central nervous system, leading to convulsions and death.[6]

Herbicidal Activity: Certain trifluoromethyl-containing compounds exhibit herbicidal properties by inhibiting essential biochemical pathways in plants. A common mode of action is the inhibition of carotenoid biosynthesis, which leads to the characteristic "bleaching" of the plant.[7][8]

-

Inhibition of Phytoene Desaturase (PDS): Some herbicides act by inhibiting phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway.[9][10][11] Carotenoids are vital for protecting chlorophyll from photooxidation. Without carotenoids, the plant is unable to safely dissipate excess light energy, leading to the destruction of chlorophyll and other cellular components, ultimately causing the plant to turn white and die.[12]

Experimental Protocols

The following protocols are provided as general methods for the synthesis of amide, ester, and hydrazide derivatives from this compound. Researchers should adapt these procedures as necessary for specific target molecules.

Protocol 1: Synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzoyl Chloride

The primary intermediate for the synthesis of many derivatives is the acyl chloride.

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5 - 2.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2,3-dichloro-6-(trifluoromethyl)benzoyl chloride, which can often be used in the next step without further purification.

Quantitative Data Summary (Illustrative)

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | SOCl₂, DMF (cat.) | Toluene | 50 | 2 | >95 (crude) |

Protocol 2: Synthesis of N-Substituted Amides

Procedure:

-

Dissolve the desired amine (1.0 eq) and a base such as triethylamine (Et₃N) or pyridine (1.1 eq) in an anhydrous solvent like DCM or tetrahydrofuran (THF).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of 2,3-dichloro-6-(trifluoromethyl)benzoyl chloride (1.05 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitor by TLC or LC-MS).

-

Upon completion, wash the reaction mixture with water, an acidic solution (e.g., 1M HCl) to remove excess amine and base, and then with a basic solution (e.g., saturated NaHCO₃).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary (Illustrative)

| Benzoyl Chloride | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride | Aniline | Et₃N | DCM | 0 to RT | 4 | 85-95 |

| 2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride | Benzylamine | Pyridine | THF | 0 to RT | 3 | 88-96 |

Protocol 3: Synthesis of Esters

Procedure (from Carboxylic Acid):

-

Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous DCM.

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, filter off the urea byproduct (if DCC or EDC is used).

-

Wash the filtrate with water, 1M HCl, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude ester by column chromatography.

Quantitative Data Summary (Illustrative)

| Carboxylic Acid | Alcohol | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Methanol | DCC, DMAP | DCM | RT | 18 | 80-90 |

| This compound | Ethanol | EDC, DMAP | DCM | RT | 24 | 75-85 |

Protocol 4: Synthesis of Hydrazides and Hydrazones

Part A: Synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzoyl Hydrazide

-

Prepare the methyl or ethyl ester of this compound as described in Protocol 3.

-

Dissolve the ester (1.0 eq) in ethanol.

-

Add hydrazine hydrate (N₂H₄·H₂O) (3-5 eq).

-

Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid hydrazide can be purified by recrystallization from a suitable solvent like ethanol.

Part B: Synthesis of Hydrazones

-

Dissolve the 2,3-dichloro-6-(trifluoromethyl)benzoyl hydrazide (1.0 eq) in a suitable solvent such as ethanol.

-

Add the desired aldehyde or ketone (1.0-1.1 eq).

-

Add a catalytic amount of an acid, such as acetic acid or sulfuric acid.

-

Stir the mixture at room temperature or with gentle heating for a few hours.

-

The product often precipitates from the reaction mixture upon cooling.

-

Collect the solid by filtration and recrystallize to obtain the pure hydrazone.[13]

Quantitative Data Summary (Illustrative)

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl 2,3-dichloro-6-(trifluoromethyl)benzoate | N₂H₄·H₂O | Ethanol | Reflux | 6 | 85-95 |

| 2,3-Dichloro-6-(trifluoromethyl)benzoyl hydrazide | Benzaldehyde, Acetic Acid (cat.) | Ethanol | RT | 4 | 90-98 |

Visualizations

Logical Workflow for Derivative Synthesis

Caption: General synthetic routes to derivatives of this compound.

Signaling Pathway: Insecticidal Action on Ryanodine Receptor

Caption: Mechanism of action of diamide insecticides on the insect ryanodine receptor.

Signaling Pathway: Herbicidal Action by Inhibition of Carotenoid Biosynthesis

Caption: Mode of action of bleaching herbicides via inhibition of phytoene desaturase.

References

- 1. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New and selective ryanodine receptor activators for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]

- 8. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 9. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]

- 10. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phytoene desaturase, the essential target for bleaching herbicides [agris.fao.org]

- 12. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]

- 13. (2E)-1-[2,3-Dichloro-6-methyl-5-(trifluoromethyl)phenyl]-2-(1-phenylethylidene)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3-dichloro-6-(trifluoromethyl)benzoic acid as a versatile building block in the synthesis of novel organic compounds. The unique substitution pattern of this aromatic carboxylic acid, featuring two chlorine atoms and a trifluoromethyl group, offers multiple avenues for synthetic diversification, making it a valuable precursor for the development of new pharmaceuticals and agrochemicals. The trifluoromethyl moiety is particularly noteworthy for its ability to enhance key properties such as metabolic stability and lipophilicity in drug candidates.

This document outlines a representative synthetic application of this compound in the preparation of a novel N-aryl-2-aminonicotinic acid derivative, a structural motif found in several biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). A detailed experimental protocol, quantitative data, and workflow visualizations are provided to guide researchers in utilizing this building block for their own synthetic targets.

Application: Synthesis of a Niflumic Acid Analog

This compound is an excellent starting material for the synthesis of analogs of known pharmaceuticals. One such application is in the synthesis of derivatives of Niflumic acid, a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The general synthetic strategy involves a metal-catalyzed cross-coupling reaction, such as the Jourdan-Ullmann reaction, between the benzoic acid derivative and an appropriate aminopyridine.

The following protocol details a representative synthesis of 2-((2,3-dichloro-6-(trifluoromethyl)phenyl)amino)nicotinic acid , a novel analog of Niflumic acid.

Reaction Scheme

Caption: Synthetic scheme for a Niflumic acid analog.

Experimental Protocol

Synthesis of 2-((2,3-dichloro-6-(trifluoromethyl)phenyl)amino)nicotinic acid

This protocol describes the copper-catalyzed N-arylation of 2-aminonicotinic acid with this compound.

Materials:

-

This compound

-

2-Aminonicotinic acid

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 2-aminonicotinic acid (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous dimethylformamide (DMF) to the flask to achieve a reactant concentration of 0.5 M.

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing 1 M HCl solution and stir for 15 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired product.

Quantitative Data

The following table summarizes the typical quantities and expected results for the synthesis of 2-((2,3-dichloro-6-(trifluoromethyl)phenyl)amino)nicotinic acid.

| Parameter | Value |

| Reactants | |

| This compound | 2.59 g (10 mmol) |

| 2-Aminonicotinic acid | 1.52 g (11 mmol) |

| Reagents | |

| Copper(I) iodide (CuI) | 0.19 g (1 mmol) |

| Potassium carbonate (K₂CO₃) | 3.45 g (25 mmol) |

| Dimethylformamide (DMF) | 20 mL |

| Product | |

| Product Name | 2-((2,3-dichloro-6-(trifluoromethyl)phenyl)amino)nicotinic acid |

| Theoretical Yield | 3.61 g |

| Actual Yield | 2.89 g |

| Yield (%) | 80% |

| Purity (by HPLC) | >98% |

| Melting Point | 210-212 °C |

Drug Discovery Workflow

The synthesis of novel compounds using building blocks like this compound is a critical step in the drug discovery process. The following diagram illustrates a typical workflow from initial synthesis to a potential drug candidate.

Caption: A simplified drug discovery workflow.

Signaling Pathway Context

The synthesized Niflumic acid analog, 2-((2,3-dichloro-6-(trifluoromethyl)phenyl)amino)nicotinic acid, is designed to target the cyclooxygenase (COX) pathway, which is central to inflammation and pain. The diagram below illustrates the role of COX enzymes in the arachidonic acid cascade and the intended point of inhibition for this class of compounds.

Caption: Inhibition of the COX pathway by a Niflumic acid analog.

Applications of 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid in Agrochemical Synthesis: An Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid containing a trifluoromethyl group. This substitution pattern imparts unique physicochemical properties, making it a potential building block in the synthesis of novel agrochemicals. The presence of chlorine and trifluoromethyl groups on the benzene ring can significantly influence the biological activity, metabolic stability, and target-binding affinity of derived molecules. While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in various patented herbicidal compounds. This document aims to provide an overview of the potential applications and synthetic strategies related to this compound in the agrochemical field, based on available patent literature and analogous chemical syntheses.

Potential Agrochemical Applications

Based on a German patent (DE1924766A1), this compound and its isomers are claimed to possess herbicidal properties. The specific biological targets and the spectrum of weed control are not detailed. However, the general structural class of substituted benzoic acids is well-represented in the herbicide market, often acting as plant growth regulators or inhibitors of specific enzymes.

Synthesis of this compound

While this document focuses on the applications of the title compound, a brief overview of its synthesis is relevant for researchers. The synthesis of related dichlorotrifluoromethylbenzoic acids has been described. For instance, 2,6-dichloro-3-(trifluoromethyl)benzoic acid can be prepared from 2,4-dichloro-1-(trifluoromethyl)benzene through a lithiation reaction with n-butyllithium followed by carboxylation with dry ice. A similar retrosynthetic approach could likely be adapted for the synthesis of the 2,3-dichloro-6-(trifluoromethyl) isomer, starting from a suitably substituted dichlorobenzotrifluoride precursor.

Experimental Protocols for Analogous Agrochemical Synthesis

Example: Synthesis of a Hypothetical Herbicide via Amidation

The carboxylic acid moiety of this compound can be readily converted to an amide, a common functional group in many bioactive molecules.

Protocol: General Procedure for the Synthesis of a Phenylacetamide Herbicide Analog

-

Acid Chloride Formation: To a solution of this compound (1.0 eq) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC-MS). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

-

Amidation: Dissolve the crude acid chloride in a fresh portion of an inert solvent. Cool the solution to 0 °C in an ice bath. Add a solution of a desired aniline or amine (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

-

Work-up and Purification: Upon completion of the reaction, wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted benzamide.

Data Presentation

As no specific quantitative data for agrochemicals derived from this compound could be located, a comparative data table cannot be provided. Research in this area would require the synthesis of a library of derivatives and subsequent biological screening to determine their efficacy, selectivity, and toxicological profiles.

Logical Workflow for Agrochemical Discovery

The process of developing a new agrochemical from a starting material like this compound follows a logical progression from synthesis to biological evaluation.

Caption: A generalized workflow for the discovery and development of new agrochemicals.

Conclusion

This compound represents a potentially valuable, yet underexplored, starting material for the synthesis of novel agrochemicals. While direct applications in commercial products are not evident, its structural features suggest potential for herbicidal activity. The lack of detailed public data highlights an opportunity for further research and development in this area. The synthetic protocols and discovery workflow outlined above provide a framework for researchers to explore the potential of this and related molecules in the ongoing search for effective and safe crop protection solutions. Future investigations should focus on the synthesis of diverse derivatives and comprehensive biological testing to unlock the full potential of this chemical scaffold.

Application Notes and Protocols for the Synthesis of Amides from 2,3-Dichloro-6-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of amides from 2,3-dichloro-6-(trifluoromethyl)benzoic acid. This particular carboxylic acid presents a sterically hindered and electron-deficient reaction center, necessitating robust coupling methodologies. The following protocols offer two reliable methods for amide bond formation: a primary protocol utilizing the highly efficient coupling reagent HATU, and an alternative protocol involving the synthesis of an intermediate acyl chloride.

Data Presentation

The following table summarizes representative quantitative data for the amide coupling of various sterically hindered or electronically deactivated benzoic acids with different amines, providing an expected range for yields and reaction conditions.

| Entry | Carboxylic Acid | Amine | Coupling Reagent/Method | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | 2,6-Dichlorobenzoic acid | Benzylamine | HATU | DIPEA | DMF | 12 | RT | ~85 |

| 2 | 2-(Trifluoromethyl)benzoic acid | Aniline | COMU | DIPEA | DMF | 16 | RT | ~78 |

| 3 | 2,3-Dichlorobenzoic acid | Morpholine | Thionyl Chloride / Amine | Pyridine | DCM | 6 | RT | ~90 |

| 4 | 2,6-Difluorobenzoic acid | tert-Butylamine | HATU | DIPEA | DMF | 24 | 50 | ~65 |

| 5 | Benzoic Acid | Benzylamine | PPh₃ / NCPhth | - | Toluene | 12 | RT | 83[1] |

| 6 | Benzoic Acid | N-Benzylmethylamine | PPh₃ / NCPhth | - | MeCN | 12 | RT | 65[1] |

| 7 | Benzoic Acid | Diethylamine | Thionyl Chloride | Triethylamine | DCM | 0.1 | RT | 86[2] |

Note: Yields are highly dependent on the specific substrates, reaction scale, and purification method.

Experimental Protocols

Primary Protocol: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency, mild reaction conditions, and ability to overcome the steric hindrance of the substrate.[3][4] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium salt-based coupling reagent that forms a highly reactive OAt-active ester, facilitating rapid amide bond formation with minimal side reactions.[3][4]

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask purged with an inert gas (e.g., nitrogen or argon), add this compound (1.0 equivalent).

-

Dissolution: Dissolve the carboxylic acid in anhydrous DMF or DCM (to a concentration of approximately 0.1–0.5 M).

-

Addition of Reagents: To the stirred solution, add the desired amine (1.1–1.2 equivalents) followed by HATU (1.1–1.2 equivalents).

-

Base Addition: Cool the reaction mixture to 0 °C using an ice bath and slowly add DIPEA (2.0–3.0 equivalents).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12–24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS). For particularly hindered amines, gentle heating (40–50 °C) may be required.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Alternative Protocol: Acyl Chloride Formation and Subsequent Amination

This two-step protocol is a classic and cost-effective method for amide synthesis. The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride or oxalyl chloride, which is then reacted with the amine.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Amine (primary or secondary)

-

Pyridine or Triethylamine

-

Anhydrous DCM (Dichloromethane) or Toluene

-

Catalytic amount of anhydrous DMF (for oxalyl chloride)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

Step 1: Acyl Chloride Formation

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend or dissolve this compound (1.0 equivalent) in anhydrous DCM or toluene.

-

Reagent Addition:

-

Using Thionyl Chloride: Add thionyl chloride (2.0–3.0 equivalents) dropwise at room temperature.

-

Using Oxalyl Chloride: Add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.5–2.0 equivalents) at 0 °C.

-

-

Reaction: Stir the mixture at room temperature or gently reflux (40–60 °C) for 1–3 hours until the evolution of gas ceases and the solution becomes clear.

-

Isolation of Acyl Chloride: Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

Step 2: Amidation

-

Reaction Setup: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the amine (1.1–1.5 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.5–2.0 equivalents) in anhydrous DCM.

-

Addition: Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2–6 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in the primary protocol.

Visualizations

Caption: Workflow for HATU-mediated amide synthesis.

References

Application of 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6-(trifluoromethyl)benzoic acid is a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. The presence of the trifluoromethyl group (–CF₃) imparts unique properties to the target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make trifluoromethyl-containing heterocycles highly sought after in the fields of medicinal chemistry and agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from this compound, with a focus on the synthesis of quinazolinone derivatives.

The strategic placement of chloro and trifluoromethyl substituents on the benzoic acid scaffold allows for regioselective reactions, enabling the construction of complex molecular architectures. The protocols outlined below provide a foundation for researchers to explore the synthesis of diverse heterocyclic systems with potential applications in drug discovery and materials science.

Application Notes: Synthesis of 4-Chloro-8-(trifluoromethyl)quinazolin-2(1H)-one

The reaction of this compound with urea represents a practical approach to the synthesis of quinazolinone derivatives. This transformation proceeds via a cyclocondensation reaction, where the carboxylic acid group of the benzoic acid derivative and one of the adjacent chloro substituents react with the two amino groups of urea to form the heterocyclic ring. The resulting 4-chloro-8-(trifluoromethyl)quinazolin-2(1H)-one is a key intermediate that can be further functionalized to generate a library of compounds for biological screening.

The trifluoromethyl group at the 8-position of the quinazolinone core is of particular interest in drug design. It can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, the –CF₃ group can block metabolic pathways, leading to a longer half-life of the drug in the body. Furthermore, its strong electron-withdrawing nature can modulate the acidity of the N-H proton and influence hydrogen bonding interactions with target proteins.